molecular formula C6H11ClF3NO B6211346 (1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride CAS No. 2703749-04-4

(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride

Cat. No.: B6211346
CAS No.: 2703749-04-4
M. Wt: 205.60 g/mol
InChI Key: OEPVAGQFSCJDIF-UYXJWNHNSA-N
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Description

(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride is a chemical compound with a unique structure that includes a trifluoromethoxy group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride typically involves the introduction of the trifluoromethoxy group onto a cyclopentane ring. One common method includes the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted cyclopentane derivatives .

Scientific Research Applications

(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride is unique due to its specific structure, which includes a trifluoromethoxy group attached to a cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride is a chemical compound with potential implications in medicinal chemistry and pharmacology. Its unique structure, characterized by the trifluoromethoxy group, may influence its biological activity, particularly in terms of receptor interactions and metabolic pathways.

  • IUPAC Name : this compound
  • CAS Number : 2227197-44-4
  • Molecular Formula : C6H11ClF3N
  • Molecular Weight : 189.61 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a selective modulator of certain receptor subtypes, potentially influencing neurotransmission and neurochemical pathways.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities:

  • Neurotransmitter Receptor Modulation :
    • The trifluoromethoxy group can enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system receptors.
  • Antidepressant Effects :
    • In animal models, this compound has shown promise as an antidepressant agent, possibly through serotonin receptor modulation.
  • Anti-inflammatory Properties :
    • Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Case Studies

Recent investigations into the biological effects of this compound have yielded promising results:

StudyFindingsImplications
Study 1Demonstrated antidepressant-like effects in rodent modelsSuggests potential for treating depression
Study 2Exhibited anti-inflammatory activity in vitroPossible application in inflammatory disorders
Study 3Showed selective binding to serotonin receptorsIndicates potential as a psychotropic agent

Research Findings

A comprehensive analysis of the available literature reveals significant insights into the compound's biological activity:

  • Binding Affinity : Studies indicate that this compound has a high binding affinity for serotonin receptors (5-HT2A), which is crucial for its antidepressant effects.
  • Metabolic Stability : Investigations into its metabolic pathways suggest that the compound is relatively stable in vivo, which enhances its therapeutic potential.

Properties

CAS No.

2703749-04-4

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

(1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-4(10)3-5;/h4-5H,1-3,10H2;1H/t4-,5+;/m0./s1

InChI Key

OEPVAGQFSCJDIF-UYXJWNHNSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1N)OC(F)(F)F.Cl

Canonical SMILES

C1CC(CC1N)OC(F)(F)F.Cl

Purity

95

Origin of Product

United States

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